Ethyl 4-(trifluoromethyl)nicotinate
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Overview
Description
Ethyl 4-(trifluoromethyl)nicotinate is an organic compound with the molecular formula C9H8F3NO2 It is a derivative of nicotinic acid, where the ethyl ester group is attached to the 4-position of the pyridine ring, and a trifluoromethyl group is attached to the same ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 4-(trifluoromethyl)nicotinate typically involves the reaction of 4-trifluoromethyl nicotinic acid with ethanol in the presence of a catalyst. One common method includes the use of trifluoroacetyl chloride, vinyl ethyl ether, and 3-aminoacrylonitrile as raw materials. The process involves acylation, cyclization, and hydrolysis steps .
Industrial Production Methods: For industrial production, the method is optimized for high yield and purity. The raw materials used are relatively inexpensive and easy to obtain. The process is designed to be simple and convenient, with easy separation and purification of products at each step, making it suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions: Ethyl 4-(trifluoromethyl)nicotinate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into amines or alcohols.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the trifluoromethyl group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines and alcohols can be used under basic or acidic conditions.
Major Products: The major products formed from these reactions include various derivatives of nicotinic acid, such as amides, esters, and alcohols .
Scientific Research Applications
Ethyl 4-(trifluoromethyl)nicotinate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and as a reagent in organic synthesis.
Biology: It serves as a probe in biochemical studies to understand enzyme mechanisms and interactions.
Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.
Industry: It is used in the development of agrochemicals and pharmaceuticals due to its unique chemical properties .
Mechanism of Action
The mechanism of action of Ethyl 4-(trifluoromethyl)nicotinate involves its interaction with specific molecular targets and pathways. It can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways. The trifluoromethyl group enhances its binding affinity and specificity to target proteins, making it a valuable tool in drug discovery and development .
Comparison with Similar Compounds
- Methyl nicotinate
- Chromium nicotinate
- Nicotinic acid
Comparison: Ethyl 4-(trifluoromethyl)nicotinate is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and biological properties. Compared to similar compounds, it has higher stability and reactivity, making it more suitable for specific applications in research and industry .
Properties
IUPAC Name |
ethyl 4-(trifluoromethyl)pyridine-3-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8F3NO2/c1-2-15-8(14)6-5-13-4-3-7(6)9(10,11)12/h3-5H,2H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XVZBDRPKHUIVGB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C=CN=C1)C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8F3NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10673284 |
Source
|
Record name | Ethyl 4-(trifluoromethyl)pyridine-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10673284 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.16 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1214332-65-6 |
Source
|
Record name | Ethyl 4-(trifluoromethyl)-3-pyridinecarboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1214332-65-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl 4-(trifluoromethyl)pyridine-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10673284 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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